molecular formula C25H19BrF3N3O3 B11148908 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol

Cat. No.: B11148908
M. Wt: 546.3 g/mol
InChI Key: NAPUEPDYKCBIOD-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and subsequent functionalization with the amino and methoxy groups. The final step involves the coupling of the pyrimidine derivative with a bromobenzyl phenol derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C25H19BrF3N3O3

Molecular Weight

546.3 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol

InChI

InChI=1S/C25H19BrF3N3O3/c1-34-20-5-3-2-4-18(20)21-22(31-24(30)32-23(21)25(27,28)29)17-11-10-16(12-19(17)33)35-13-14-6-8-15(26)9-7-14/h2-12,33H,13H2,1H3,(H2,30,31,32)

InChI Key

NAPUEPDYKCBIOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O

Origin of Product

United States

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